molecular formula C11H8O2 B1303687 6-Hydroxy-2-naphthaldehyde CAS No. 78119-82-1

6-Hydroxy-2-naphthaldehyde

Cat. No. B1303687
CAS RN: 78119-82-1
M. Wt: 172.18 g/mol
InChI Key: PRYNJOJHKYNLIS-UHFFFAOYSA-N
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Patent
US07351725B2

Procedure details

Aluminum trichloride (1.07 g, 8.06 mmol) was added to a solution of 6-methoxy-2-naphthaldehyde (1.0 g, 5.37 mmol) in chlorobenzene (15 mL). The reaction mixture was stirred at 130° C. for 4 h. The reaction was quenched with water (5 mL) and conc. HCl (2 mL). The reaction mixture was dissolved in ethyl acetate and washed with water and brine and dried over anhydrous magnesium sulfate. Silica gel chromatography eluting with 10% ethyl acetate/hexane yielded 0.35 g of desired product: ESI-MS173.0 (M+H).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].C[O:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([CH:17]=[O:18])[CH:11]=[CH:10]2>ClC1C=CC=CC=1>[OH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[C:12]([CH:17]=[O:18])[CH:11]=[CH:10]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 130° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (5 mL) and conc. HCl (2 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
WASH
Type
WASH
Details
Silica gel chromatography eluting with 10% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=C2C=CC(=CC2=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.